GGsTop

Description

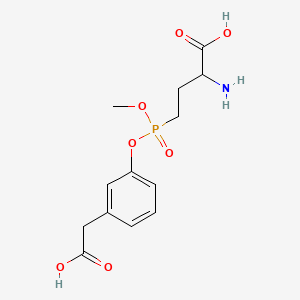

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFPDEDRMYYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GGsTop: A Selective γ-Glutamyl Transpeptidase Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione (GSH) metabolism, a critical component of cellular antioxidant defense mechanisms. By catalyzing the breakdown of extracellular GSH, GGT influences intracellular redox balance and cysteine homeostasis. Dysregulation of GGT activity has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, inflammation, and cancer. GGsTop, also known as Nahlsgen, is a potent, selective, and irreversible inhibitor of GGT, making it an invaluable tool for investigating the physiological and pathological roles of this enzyme and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

This compound, chemically identified as 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a phosphonate-based, irreversible inhibitor of γ-glutamyl transpeptidase. It acts as a mechanism-based inhibitor, covalently binding to the active site of GGT. This irreversible binding leads to the inactivation of the enzyme, thereby preventing the degradation of extracellular glutathione. A key advantage of this compound is its high selectivity for GGT, as it does not exhibit inhibitory activity against glutamine amidotransferases, a common off-target effect of other GGT inhibitors like acivicin.

Quantitative Inhibitory Data

The potency and selectivity of this compound have been characterized through various kinetic studies. The following tables summarize the key quantitative data for this compound's inhibitory activity against γ-glutamyl transpeptidase.

| Parameter | Species | Value | Reference(s) |

| Ki | Human GGT | 170 µM | |

| Kon | Human GGT | 51 ± 3 M⁻¹s⁻¹ | |

| Kon | E. coli GGT | 150 ± 10 M⁻¹s⁻¹ |

Table 1: Inhibitory Constants for this compound against γ-Glutamyl Transpeptidase.

| Cell Line | Assay | Effect | Concentration | Reference(s) |

| Human Periodontal Ligament Cells (hPLCs) | MTT Assay | No significant effect on viability | 5-50 µM (for up to 5 days) | |

| Human Periodontal Ligament Cells (hPLCs) | GGT Activity Assay | Significant decrease in GGT activity | 10 µM (within 2 hours) | |

| HepG2 (Human Liver Cancer Cell Line) | GGT Activity Assay | GGT activity was 23.05 ± 1.5 U/g protein | Not Applicable |

Table 2: Cellular Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from in vitro enzyme inhibition assays to in vivo disease models.

In Vitro γ-Glutamyl Transpeptidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on GGT. The assay is based on the GGT-catalyzed cleavage of the substrate L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

γ-Glutamyl Transpeptidase (human or other species)

-

This compound

-

L-γ-glutamyl-p-nitroanilide (GGPNA)

-

Glycylglycine

-

Tris-HCl buffer (pH 8.25)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Prepare a GGT enzyme solution in Tris-HCl buffer.

-

Prepare a substrate solution containing GGPNA and glycylglycine in Tris-HCl buffer. The final concentrations in the assay are typically in the range of 0.25-3 mM for GGPNA and 40 mM for glycylglycine.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Add the GGT enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the GGPNA/glycylglycine substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm or 418 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of GGT activity.

-

In Vivo Models

This model is used to evaluate the protective effects of this compound against liver damage caused by a temporary disruption of blood flow.

Animals:

-

Male Wistar rats (or other suitable strain), typically 8-10 weeks old.

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

-

Perform a midline laparotomy to expose the liver.

-

-

Ischemia Induction:

-

Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the left lateral and median lobes of the liver for 90 minutes.

-

-

This compound Administration:

-

Prior to clamping, administer this compound (e.g., 1 mg/kg body weight) or vehicle (saline) via injection into the inferior vena cava.

-

-

Reperfusion:

-

After the ischemic period, remove the clamp to allow for reperfusion of the liver.

-

-

Sample Collection and Analysis:

-

Collect blood samples at various time points after reperfusion (e.g., 12, 24, and 48 hours) for the measurement of serum levels of alanine transaminase (ALT), aspartate transaminase (AST), and GGT.

-

At the end of the experiment, euthanize the animals and harvest the liver for histological analysis (e.g., H&E staining to assess necrosis) and biochemical assays (e.g., measurement of hepatic GSH content, malondialdehyde, and TNF-α levels).

-

This model is used to assess the therapeutic potential of this compound in treating chemotherapy-induced oral mucositis.

Animals:

-

Male ICR mice (or other suitable strain), typically 6-8 weeks old.

Procedure:

-

Induction of Immunosuppression and Oral Mucositis:

-

Administer 5-fluorouracil (5-FU) intraperitoneally (e.g., 50 mg/kg) on specific days (e.g., days 0, 2, and 4) to induce an immunosuppressive state.

-

On a designated day (e.g., day 5), induce a mechanical ulcer on the buccal mucosa by scratching with a needle or applying acetic acid.

-

-

This compound Treatment:

-

Topically apply a solution or gel containing this compound to the ulcerated area daily.

-

-

Evaluation of Therapeutic Effect:

-

Monitor the ulcer area daily by taking photographs and measuring the size.

-

Record the body weight of the mice regularly.

-

At the end of the study, euthanize the mice and collect the oral mucosal tissue for histological analysis (e.g., H&E and collagen staining) and biochemical measurements (e.g., collagen and glutathione concentrations).

-

Signaling Pathways and Experimental Workflows

This compound exerts its effects by modulating signaling pathways primarily related to oxidative stress and inflammation.

Glutathione Metabolism and Oxidative Stress Pathway

GGT is the key enzyme in the catabolism of extracellular glutathione. By inhibiting GGT, this compound prevents the breakdown of GSH, thereby preserving the extracellular antioxidant pool. This leads to a reduction in reactive oxygen species (ROS) and mitigates oxidative stress-induced cellular damage.

Caption: this compound inhibits GGT, preventing glutathione breakdown and reducing oxidative stress.

NF-κB Signaling Pathway

GGT activity has been linked to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By inhibiting GGT and reducing oxidative stress, this compound can suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Caption: this compound inhibits GGT, reducing ROS-mediated activation of the NF-κB pathway.

Experimental Workflow for Evaluating this compound in an In Vivo Model

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical animal model of disease.

Caption: A generalized workflow for preclinical evaluation of this compound in animal models.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of γ-glutamyl transpeptidase. Its ability to modulate glutathione metabolism and mitigate oxidative stress and inflammation makes it an invaluable research tool and a promising therapeutic candidate. The data and protocols presented in this guide are intended to facilitate further investigation into the roles of GGT in health and disease and to support the development of novel therapeutic strategies targeting this important enzyme.

The Role of GGsTop in Cellular Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGsTop is a potent, highly selective, and irreversible inhibitor of the cell-surface enzyme γ-glutamyl transpeptidase (GGT). GGT plays a pivotal role in the catabolism of extracellular glutathione (GSH), a critical antioxidant and a key regulator of cellular redox homeostasis. By inhibiting GGT, this compound preserves the extracellular GSH pool, thereby mitigating oxidative stress and modulating downstream signaling pathways. This technical guide provides an in-depth overview of the function of this compound in cellular glutathione metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction to this compound and Glutathione Metabolism

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and is central to a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox environment. The breakdown of extracellular glutathione is primarily initiated by the enzyme γ-glutamyl transpeptidase (GGT), which catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor molecule, typically an amino acid or a peptide. This process is a key step in the salvage of constituent amino acids for intracellular glutathione synthesis.

This compound, a phosphonate-based compound, acts as a mechanism-based irreversible inhibitor of GGT.[1][2] Its high specificity and low toxicity make it a valuable tool for studying the physiological roles of GGT and a promising therapeutic agent for conditions associated with oxidative stress and dysregulated glutathione metabolism.[2][3] this compound covalently binds to the active site of GGT, leading to its inactivation and a subsequent increase in extracellular glutathione levels.[3]

Quantitative Effects of this compound on Glutathione Metabolism and Oxidative Stress

The inhibitory action of this compound on GGT has been quantified in various experimental models, demonstrating its efficacy in modulating glutathione levels and reducing markers of oxidative stress.

| Parameter | Model System | Treatment | Result | Reference |

| GGT Activity | Human Periodontal Ligament Cells (hPLCs) | 10 µM this compound for 2 hours | Significant decrease from 2.93 ± 0.7 U/g protein to near baseline levels | [4] |

| Rat Liver Ischemia-Reperfusion | 1 mg/kg this compound | Prevented the increase in hepatic GGT activity observed in the IR group (8.72 ± 1.30 units/mg protein) | [3] | |

| Mouse Model of Asthma | 0.5 mg/kg this compound (intratracheal) | Significantly suppressed increased GGT activity in bronchoalveolar lavage fluid (BALF) and lung tissue | [5] | |

| Glutathione (GSH) Levels | Rat Model of Oral Mucositis | This compound treatment | Significantly increased GSH concentration, recovering to control levels by day 12 | [1] |

| Rat Liver Ischemia-Reperfusion | 1 mg/kg this compound | Increased hepatic GSH content, which was significantly reduced in the IR group | [6] | |

| Mouse Model of Asthma | 0.5 mg/kg this compound (intratracheal) | Restored reduced glutathione levels in BALF | [5][7] | |

| Reactive Oxygen Species (ROS) | Human Periodontal Ligament Cells (hPLCs) | This compound treatment | Transient increase in intracellular ROS, peaking at 120 minutes | [4] |

| Malondialdehyde (MDA) Levels | Rat Liver Ischemia-Reperfusion | 1 mg/kg this compound | Prevented the increase in hepatic MDA levels | [6] |

| Rat Ischemia/Reperfusion-Induced Cardiac Dysfunction | 0.1 and 1 µM this compound | Suppressed MDA formation after I/R | [8] |

Experimental Protocols

Measurement of γ-Glutamyl Transpeptidase (GGT) Activity

A common method for determining GGT activity involves a colorimetric assay using a synthetic substrate.

Principle: GGT catalyzes the transfer of the γ-glutamyl group from a donor substrate, such as L-γ-glutamyl-p-nitroanilide (GGT Substrate), to an acceptor molecule. This reaction releases p-nitroanilide (pNA), a chromogenic product that can be quantified by measuring its absorbance at 418 nm.[9][10]

Materials:

-

GGT Assay Buffer

-

GGT Substrate Solution (L-γ-glutamyl-p-nitroanilide)

-

pNA Standard Solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 418 nm

-

Tissue or cell homogenates, serum, or other biological samples

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold GGT Assay Buffer. Centrifuge to remove insoluble material. Serum samples can often be used directly.[9]

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of pNA to enable quantification of the pNA produced in the enzymatic reaction.

-

Reaction Setup: In a 96-well plate, add the sample to the appropriate wells.

-

Initiation of Reaction: Add the GGT Substrate Solution to each well containing the sample.

-

Measurement: Immediately measure the absorbance at 418 nm at regular intervals (e.g., every 1-5 minutes) using a microplate reader. This allows for the determination of the initial reaction velocity.[9][10]

-

Calculation: The GGT activity is calculated from the rate of pNA formation, determined from the linear portion of the reaction curve and the pNA standard curve. One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[9]

In Vivo Animal Studies

Example: Rat Model of Hepatic Ischemia-Reperfusion Injury

This protocol describes the use of this compound in a rat model to investigate its protective effects against liver damage.

Animals: Male Wistar rats.

Experimental Groups:

-

Sham-operated group

-

Ischemia-Reperfusion (IR) group (vehicle control)

-

IR + this compound group

Procedure:

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

-

Surgical Procedure: Induce hepatic ischemia by clamping the portal vein and hepatic artery.

-

This compound Administration: In the IR + this compound group, administer this compound (e.g., 1 mg/kg body weight) intravenously prior to the induction of ischemia.[3] The vehicle control group receives a saline injection.

-

Reperfusion: After the ischemic period (e.g., 90 minutes), remove the clamp to allow reperfusion.[3]

-

Sample Collection: Collect blood and liver tissue samples at various time points post-reperfusion for biochemical and histological analysis.

-

Analysis: Analyze serum for markers of liver damage (e.g., ALT, AST) and measure GGT activity, glutathione levels, and markers of oxidative stress (e.g., MDA) in liver tissue.

Signaling Pathways and Mechanisms of Action

The inhibition of GGT by this compound initiates a cascade of events that ultimately leads to the observed physiological effects. The primary mechanism is the preservation of extracellular glutathione, which enhances the antioxidant capacity of the local environment.

This compound Mechanism of GGT Inhibition

Caption: Covalent modification of GGT by this compound.

Cellular Effects of GGT Inhibition by this compound

By preventing the degradation of extracellular glutathione, this compound helps maintain a reduced microenvironment, which can counteract oxidative stress and modulate inflammatory signaling pathways.

References

- 1. Effects of this compound® on Collagen and Glutathione in the Oral Mucosa Using a Rat Model of 5-Fluorouracil-Induced Oral Mucositis | In Vivo [iv.iiarjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

In Vitro Potency and Selectivity of GGsTop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGsTop, also known as 2-amino-4-{--INVALID-LINK--phosphoryl}butanoic acid, is a potent and highly selective irreversible inhibitor of γ-glutamyl transpeptidase (GGT).[1][2][3][4][5][6][7][8] GGT is a cell-surface enzyme that plays a crucial role in glutathione (GSH) metabolism, a key component of cellular antioxidant defense systems. By catalyzing the initial step in the degradation of extracellular GSH, GGT influences intracellular redox homeostasis and the availability of cysteine for de novo GSH synthesis. This compound's mechanism-based inhibition of GGT makes it a valuable tool for investigating the physiological and pathological roles of this enzyme and a potential therapeutic agent in various diseases, including those associated with oxidative stress. This technical guide provides an in-depth overview of the in vitro potency and selectivity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

In Vitro Potency of this compound

This compound demonstrates potent, time-dependent, and irreversible inhibition of γ-glutamyl transpeptidase. Its potency has been characterized by determining its inhibition constant (Ki) and rate of inactivation (kon).

| Parameter | Value | Target Enzyme | Species | Reference |

| Ki | 170 µM | γ-Glutamyl Transpeptidase (GGT) | Human | [2] |

| kon | 51 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | Human | [2] |

| kon | 150 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | E. coli | [2] |

| kon (l-isomer) | 174 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | Human | [4] |

| kon (d-isomer) | 21.5 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | Human | [4] |

Table 1: In Vitro Potency of this compound Against γ-Glutamyl Transpeptidase

The stereochemistry of this compound significantly influences its inhibitory activity. The l-isomer is approximately 8-fold more potent than the d-isomer in inhibiting human GGT.[4] Furthermore, the configuration of the phosphorus atom is critical for its inhibitory activity, with the SP-isomers being active inhibitors while the RP-isomers are inactive.[4]

Selectivity Profile of this compound

A key attribute of this compound for both research and therapeutic applications is its high selectivity for GGT. In vitro studies have demonstrated that this compound does not inhibit other related enzymes, highlighting its specific mechanism of action.

| Enzyme Class | Specific Enzymes Tested | Result | Reference | |---|---|---|---|---| | Amidotransferases | Glutamine Amidotransferases | No inhibition observed |[1][7] | | Synthetases | Asparagine Synthetase | No inhibition observed |[3] |

Table 2: In Vitro Selectivity of this compound

While comprehensive quantitative data against a broad panel of proteases and kinases is not extensively published, the available information consistently points to this compound's high specificity for GGT. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic settings.

Experimental Protocols

Determination of In Vitro GGT Inhibition (Ki and kon)

This protocol outlines the determination of the kinetic parameters for an irreversible inhibitor like this compound.

Materials:

-

Purified human γ-glutamyl transpeptidase (GGT)

-

This compound

-

γ-glutamyl-p-nitroanilide (GGPNA) as substrate

-

Glycyl-glycine as an acceptor

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of human GGT in assay buffer. The final concentration in the assay should be in the nanomolar range and determined empirically to give a linear reaction rate for at least 10 minutes.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Execution:

-

In a 96-well plate, add the assay buffer, glycyl-glycine, and GGPNA.

-

Add the this compound dilutions to the appropriate wells.

-

Initiate the reaction by adding the GGT enzyme solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes). The production of p-nitroaniline from the hydrolysis of GGPNA results in an increase in absorbance.

-

-

Data Analysis:

-

For each this compound concentration, plot the absorbance versus time. The initial velocity (vi) is the slope of the linear portion of this curve.

-

Plot the natural logarithm of the reaction velocity (ln(v)) against time for each inhibitor concentration. The negative slope of this line gives the observed rate constant of inactivation (kobs).

-

Plot the kobs values against the corresponding this compound concentrations.

-

Fit the data to the following equation for irreversible inhibition to determine kon and Ki: kobs = kon * [I] / (1 + [S]/Km) (for competitive irreversible inhibition) or a more complex model if the inhibition is non-competitive or mixed.

-

This compound Selectivity Assay

This protocol describes a general method for assessing the selectivity of this compound against other enzymes.

Materials:

-

This compound

-

A panel of enzymes to be tested (e.g., glutamine amidotransferase, various proteases, kinases)

-

Specific substrates and assay buffers for each enzyme in the panel

-

Detection reagents appropriate for each enzyme assay (e.g., colorimetric, fluorometric, or luminescent)

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of each enzyme and this compound in their respective appropriate buffers.

-

Assay Execution:

-

For each enzyme, perform an assay in the presence of a high concentration of this compound (e.g., 100 µM or higher) and a control without the inhibitor.

-

The specific assay protocol will vary depending on the enzyme being tested. Generally, the enzyme, its specific substrate, and this compound are incubated together, and the enzyme activity is measured by monitoring the consumption of the substrate or the formation of the product over time.

-

-

Data Analysis:

-

Compare the enzyme activity in the presence and absence of this compound.

-

Calculate the percentage of inhibition caused by this compound. A lack of significant inhibition indicates selectivity.

-

If inhibition is observed, a full dose-response curve should be generated to determine the IC50 value.

-

Visualizations

Signaling Pathway: GGT-Mediated Glutathione Metabolism and this compound Inhibition

References

- 1. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Other Transferases | Tocris Bioscience [tocris.com]

- 4. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

GGsTop and Its Dichotomous Influence on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGsTop, a potent and selective inhibitor of gamma-glutamyl transferase (GGT), exhibits a complex and context-dependent effect on the production of reactive oxygen species (ROS). While GGT is critically involved in the homeostasis of glutathione (GSH), a primary cellular antioxidant, its inhibition by this compound can paradoxically lead to either an increase or a decrease in intracellular ROS levels. This technical guide synthesizes the current understanding of this compound's impact on ROS, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to elucidate its multifaceted mechanism of action. Understanding this dichotomy is crucial for the development of therapeutic strategies targeting GGT in various pathological conditions, from wound healing to ischemia-reperfusion injury.

Introduction to this compound and Gamma-Glutamyl Transferase

Gamma-glutamyl transferase (GGT) is a cell-surface enzyme that plays a pivotal role in the extracellular catabolism of glutathione (GSH).[1][2][3] By transferring the γ-glutamyl moiety of GSH to an acceptor, GGT initiates the breakdown of this crucial antioxidant, thereby regulating the cellular availability of cysteine, the rate-limiting substrate for de novo GSH synthesis.[1][4][5]

This compound is a novel, phosphonate-based, irreversible inhibitor of GGT.[1][6][7][8] It demonstrates high selectivity and potency, with an inhibitory activity significantly greater than that of traditional GGT inhibitors like acivicin.[1][7] this compound's ability to modulate GGT activity has positioned it as a valuable tool for investigating the physiological and pathological roles of GGT and as a potential therapeutic agent.

The Dual Effect of this compound on ROS Production

The impact of this compound on cellular ROS levels is not monolithic. The available evidence points to two distinct outcomes depending on the cellular context and physiological state: an increase in ROS in certain cell types under normal conditions and a decrease in ROS under conditions of oxidative stress.

This compound-Induced Increase in ROS Production

In specific cell types, such as human periodontal ligament cells (hPLCs), treatment with this compound has been shown to increase intracellular ROS levels.[1][2][9] This elevation in ROS is not cytotoxic but rather appears to trigger signaling pathways that promote cellular proliferation and migration, processes essential for wound healing.[1][2] The antioxidant N-acetylcysteine (NAC), a precursor to glutathione, can completely inhibit this this compound-induced ROS production and the associated cellular effects.[1][2][9]

This compound-Mediated Reduction of Oxidative Stress

In contrast, in preclinical models of ischemia/reperfusion (I/R) injury in the kidney and liver, this compound acts as a potent suppressor of oxidative stress.[6][7][10] I/R is characterized by a burst of ROS production upon the restoration of blood flow to ischemic tissue.[6][7] Treatment with this compound before the ischemic event abolishes the I/R-induced increase in superoxide production and levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][10] This protective effect is attributed to the inhibition of GGT, which in turn prevents the degradation of GSH, thereby preserving the antioxidant capacity of the tissue.[6][7]

Quantitative Data on this compound's Effect on ROS

The following tables summarize the quantitative findings from key studies investigating the impact of this compound on ROS-related parameters.

Table 1: Effect of this compound on Intracellular ROS in Human Periodontal Ligament Cells (hPLCs)

| Time Point (minutes) | Intracellular ROS Level (% of Control) |

| 15 | Significantly elevated |

| 120 | Peak elevation |

| 180 | Declined from peak |

Data extracted from a study demonstrating a transient increase in ROS upon this compound stimulation.[1] The study also noted that co-treatment with NAC completely inhibited this this compound-induced ROS production.[1][11]

Table 2: Effect of this compound on Markers of Oxidative Stress in Ischemia/Reperfusion (I/R) Injury Models

| Model | Parameter | Effect of this compound Treatment |

| Rat Kidney I/R | Renal Superoxide Production | Abolished the I/R-induced increase |

| Rat Kidney I/R | Renal Malondialdehyde (MDA) Level | Abolished the I/R-induced increase |

| Rat Liver I/R | Hepatic Malondialdehyde (MDA) | Prevented the I/R-induced increase |

| Rat Liver I/R | Hepatic 4-hydroxynonenal (4-HNE) | Prevented the I/R-induced increase |

This table synthesizes findings from studies where this compound was administered prior to the ischemic event, demonstrating its protective effect against oxidative stress.[6][10]

Experimental Methodologies

A fundamental technique for assessing the intracellular production of ROS in response to this compound is the dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Intracellular ROS Measurement using DCFH-DA

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Protocol Outline:

-

Cell Culture: Human periodontal ligament cells (hPLCs) are cultured in appropriate media until they reach the desired confluency.

-

Loading with DCFH-DA: Cells are pre-incubated with DCFH-DA (typically at a concentration of 10 µM) for a specified period (e.g., 30 minutes) to allow for cellular uptake and deacetylation.

-

Treatment: The cells are then treated with this compound (e.g., 10 µM) and/or NAC (e.g., 10 mM).

-

Fluorescence Measurement: At various time points post-treatment, the fluorescence of DCF is measured using a fluorescence microscope or a plate reader.

-

Data Analysis: The fluorescence intensity of the treated cells is compared to that of untreated control cells to determine the relative change in ROS production.

Signaling Pathways and Mechanisms

The dual effect of this compound on ROS production can be explained by distinct signaling pathways and mechanisms that are activated in different cellular contexts.

Pathway of this compound-Induced ROS Production in hPLCs

In hPLCs, the inhibition of GGT by this compound is hypothesized to disrupt the normal redox balance, leading to a transient increase in intracellular ROS. This ROS then acts as a second messenger, potentially activating signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, which are known to be involved in cell proliferation and migration.[1]

Caption: this compound-induced ROS production and downstream effects in hPLCs.

Mechanism of this compound-Mediated ROS Reduction in I/R Injury

During ischemia/reperfusion, there is a significant increase in GGT activity, which contributes to oxidative stress by degrading GSH.[6][7] By inhibiting GGT, this compound prevents the breakdown of extracellular GSH, thereby maintaining a higher level of this crucial antioxidant. This preserved GSH pool helps to neutralize the burst of ROS generated during reperfusion, thus mitigating cellular damage.

Caption: this compound's protective mechanism against I/R-induced oxidative stress.

Experimental Workflow for Assessing this compound's Effect on ROS

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on ROS production.

Caption: General experimental workflow for studying this compound's effect on ROS.

Conclusion and Future Directions

The evidence clearly indicates that this compound's effect on reactive oxygen species is context-dependent. In certain cellular environments, its inhibition of GGT can lead to a pro-oxidant state that promotes physiological processes like cell migration. Conversely, in the face of pathological oxidative stress, such as that seen in ischemia/reperfusion injury, this compound acts as a potent antioxidant by preserving the cellular glutathione pool.

This dual functionality opens up exciting avenues for therapeutic development. For instance, this compound could be explored as a topical agent to promote wound healing or as a systemic treatment to prevent organ damage during surgical procedures involving temporary ischemia.

Future research should focus on elucidating the precise molecular switches that determine whether GGT inhibition by this compound results in an increase or decrease in ROS. A deeper understanding of the downstream signaling pathways activated in each scenario will be critical for the safe and effective translation of this compound-based therapies into clinical practice. Furthermore, the development of more sophisticated in vivo ROS imaging techniques will be invaluable for monitoring the real-time effects of this compound in preclinical models.

References

- 1. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GGsTop: A Comprehensive Technical Guide on its Impact on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGsTop, a potent and selective inhibitor of γ-glutamyl transpeptidase (GGT), has emerged as a significant modulator of cellular signaling pathways, primarily through its influence on glutathione metabolism and reactive oxygen species (ROS) homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on the nuclear factor-kappa B (NF-κB) and ROS-mediated signaling cascades. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the affected pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound

This compound, or 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme pivotal in the metabolism of glutathione, a key intracellular antioxidant. By inhibiting GGT, this compound effectively prevents the degradation of extracellular glutathione, thereby modulating the intracellular redox environment and influencing a variety of cellular processes. This guide explores the downstream consequences of GGT inhibition by this compound on critical cell signaling pathways.

Impact on the NF-κB Signaling Pathway

In preclinical models of steroid-resistant asthma, this compound has been demonstrated to significantly suppress airway hyperresponsiveness and inflammation by downregulating the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway. This inhibition leads to a reduction in the expression of a cascade of pro-inflammatory molecules.

Quantitative Data: Attenuation of Pro-inflammatory Molecules

The administration of this compound in a murine model of asthma exacerbation resulted in a marked decrease in the expression of several NF-κB regulated cytokines and chemokines.

| Molecule | Fold Change (this compound vs. Vehicle) | p-value | Reference |

| CXCL1 | Significantly decreased | < 0.05 | |

| CXCL2 | Significantly decreased | < 0.01 | |

| CXCL3 | Significantly decreased | < 0.05 | |

| IL-5 | Significantly decreased | < 0.05 | |

| IL-13 | Significantly decreased | < 0.05 | |

| IFN-γ | Significantly decreased | < 0.05 |

Experimental Protocol: Murine Model of Steroid-Resistant Asthma

-

Animal Model: C57BL/6 mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide.

-

Challenge: Mice are subsequently challenged with intranasal OVA followed by lipopolysaccharide (LPS) to induce a steroid-resistant asthma phenotype.

-

This compound Administration: A solution of this compound is administered intratracheally to the treatment group.

-

Analysis: Lung tissue is harvested for analysis. Gene expression of cytokines and chemokines is quantified using quantitative polymerase chain reaction (qPCR). Protein levels are measured using enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway Diagram

Caption: this compound inhibits the LPS/NF-κB signaling pathway.

Impact on ROS-Mediated Signaling

This compound's inhibition of GGT leads to an increase in extracellular glutathione, which can alter the intracellular redox state and subsequently impact reactive oxygen species (ROS) levels. Studies in human periodontal ligament cells (hPLCs) have shown that this compound treatment increases intracellular ROS, which in turn promotes cell migration and the expression of extracellular matrix proteins.

Quantitative Data: GGT Activity and Cell Migration

The treatment of hPLCs with this compound leads to a significant decrease in GGT activity and a corresponding increase in cell migration.

| Parameter | Control | This compound (10 µM) | Reference |

| GGT Activity (U/g protein) | 2.93 ± 0.7 | Significantly decreased after 2h | |

| Cell Migration (Wound closure at 48h) | ~20% | ~50% |

Experimental Protocol: In Vitro Cell Migration Assay (Scratch Assay)

-

Cell Culture: Human periodontal ligament cells (hPLCs) are cultured to confluence in a multi-well plate.

-

Scratch Wound: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.

-

Imaging: The wound area is imaged at 0, 24, and 48 hours.

-

Quantification: The percentage of wound closure is calculated using image analysis software.

Experimental Protocol: Intracellular ROS Detection

-

Cell Preparation: hPLCs are seeded in a multi-well plate and allowed to adhere.

-

Labeling: Cells are loaded with the ROS-sensitive fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Treatment: Cells are treated with this compound, a vehicle control, or a positive control (e.g., H₂O₂).

-

Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader or fluorescence microscopy.

Signaling Pathway Diagram

Caption: this compound promotes cell migration via ROS induction.

Effects on Other Signaling Pathways: MAPK and PI3K/Akt

The current body of scientific literature does not provide direct experimental evidence detailing the specific impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. While ROS, which is modulated by this compound, is a known regulator of MAPK signaling, further research is required to establish a direct causal link and elucidate the precise mechanisms of this compound's influence on these crucial cellular cascades.

Conclusion

This compound exerts significant and measurable effects on cell signaling, primarily through the inhibition of GGT and the subsequent modulation of glutathione metabolism and ROS homeostasis. Its ability to suppress the pro-inflammatory NF-κB pathway highlights its therapeutic potential in inflammatory diseases. Furthermore, its impact on ROS-mediated signaling, leading to enhanced cell migration and extracellular matrix production, suggests a role in tissue repair and regeneration. While the direct effects of this compound on other major signaling pathways like MAPK and PI3K/Akt remain to be fully elucidated, the existing evidence strongly supports its utility as a valuable tool for both basic research and as a potential therapeutic agent. This guide provides a foundational understanding for scientists and drug development professionals to explore the multifaceted roles of this compound in cellular regulation.

GGsTop: A Technical Whitepaper on its Anti-Aging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGsTop, a potent and selective irreversible inhibitor of γ-glutamyl transpeptidase (GGT), presents a promising frontier in the development of anti-aging therapeutics.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its anti-aging effects. By preserving the crucial antioxidant glutathione and modulating key signaling pathways, this compound mitigates oxidative stress and promotes vital extracellular matrix components, offering a multifaceted approach to cellular rejuvenation. This document details the underlying biochemistry, summarizes key experimental findings, and provides comprehensive protocols for the scientific community to further investigate and harness the therapeutic potential of this compound.

Introduction: The Role of γ-Glutamyl Transpeptidase in Aging

γ-glutamyl transpeptidase (GGT) is a cell-surface enzyme pivotal in the catabolism of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[3][4] GGT catalyzes the initial step in the breakdown of extracellular GSH, thereby regulating the cellular supply of cysteine, a rate-limiting substrate for intracellular GSH synthesis.[4] However, elevated GGT activity is also associated with increased production of reactive oxygen species (ROS), contributing to oxidative stress—a key driver of the aging process.[3][5] By inhibiting GGT, this compound directly intervenes in this pathway, preserving the extracellular glutathione pool and mitigating ROS-induced cellular damage.

Mechanism of Action of this compound

This compound, also known as Nahlsgen, is a non-toxic and highly selective irreversible inhibitor of γ-GGT.[1][2] Its chemical structure, 2-amino-4-{--INVALID-LINK---phosphono}butanoic acid, allows it to bind covalently to the active site of GGT, leading to its inactivation.[2][6] This targeted inhibition prevents the degradation of extracellular glutathione, thereby increasing its availability for cellular uptake and antioxidant functions.[7][8]

Core Anti-Aging Properties of this compound

Preservation of Glutathione and Reduction of Oxidative Stress

The primary anti-aging mechanism of this compound is its ability to maintain healthy glutathione levels. Glutathione is essential for neutralizing free radicals, detoxifying harmful substances, and maintaining cellular redox homeostasis.[9] By inhibiting GGT, this compound prevents the depletion of extracellular glutathione, leading to a reduction in oxidative stress and its associated cellular damage.[7][8]

Stimulation of Extracellular Matrix Synthesis

This compound has been demonstrated to promote the production of key extracellular matrix (ECM) components, collagen and elastin.[10][11] These proteins are fundamental to maintaining the structural integrity, elasticity, and youthful appearance of the skin. The inhibition of GGT by this compound appears to indirectly stimulate fibroblasts to upregulate the synthesis of these vital proteins, though the precise signaling cascade is an area of ongoing research.[10]

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of aging. This compound has been shown to downregulate pro-inflammatory signaling pathways, such as the LPS/NFκB pathway.[12] This anti-inflammatory action further contributes to its anti-aging profile by reducing the cellular stress and degradation of tissue associated with persistent inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the efficacy of this compound.

Table 1: Inhibition of γ-Glutamyl Transpeptidase

| Parameter | Value | Species | Reference |

| Ki | 170 μM | Human | [1] |

| Kon | 51 M-1s-1 | Human | [1] |

| Kon | 150 M-1s-1 | E. coli | [1] |

Table 2: In Vivo Efficacy in a Rat Model of Hepatic Ischemia-Reperfusion

| Parameter | Control (IR Group) | This compound Treated (1 mg/kg) | Time Point | Reference |

| Serum ALT | Significantly Elevated | Significantly Lower | 12, 24, 48h | [1] |

| Serum AST | Significantly Elevated | Significantly Lower | 12, 24, 48h | [1] |

| Serum γ-GT | Significantly Elevated | Significantly Lower | 12, 24, 48h | [1] |

| Hepatic 4-HNE | Increased | Reduced | 48h | [1] |

| Hepatic TNF-α | Increased | Reduced | 48h | [1] |

Table 3: Effect on Human Periodontal Ligament Cells (hPLCs) in vitro

| Parameter | Control | This compound Treated | Co-treatment with NAC | Reference |

| Cell Migration | Baseline | Increased (~50% wound reduction at 48h) | Blocked | [3] |

| Intracellular ROS | Baseline | Increased | Attenuated | [3] |

| Type I Collagen Expression | Baseline | Increased | Inhibited | [3] |

| α-Smooth Muscle Actin Expression | Baseline | Increased | Inhibited | [3] |

Experimental Protocols

In Vitro Cell Migration Assay (Scratch-Wound Assay)

Objective: To assess the effect of this compound on the migration of human periodontal ligament cells (hPLCs).

Methodology:

-

Culture hPLCs to confluence in appropriate cell culture plates.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing either vehicle control or this compound at the desired concentration. For antioxidant rescue experiments, co-treat with N-acetylcysteine (NAC).

-

Capture images of the wound at baseline (0 hours) and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Quantify the wound area at each time point and calculate the percentage of wound closure.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine the effect of this compound on intracellular ROS levels in hPLCs.

Methodology:

-

Seed hPLCs in a multi-well plate and allow them to adhere.

-

Treat the cells with vehicle control, this compound, or this compound in combination with NAC for the specified duration.

-

Incubate the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.

In Vivo Hepatic Ischemia-Reperfusion Injury Model in Rats

Objective: To evaluate the protective effects of this compound against ischemia-reperfusion (IR)-induced liver injury.

Methodology:

-

Anesthetize male Wistar rats.

-

Induce hepatic ischemia by clamping the portal vein and hepatic artery of the left lateral and median lobes of the liver for a defined period (e.g., 90 minutes).

-

Prior to clamping, administer either saline (IR group) or this compound (e.g., 1 mg/kg body weight) intravenously (IR-GGsTop group).

-

After the ischemic period, remove the clamp to allow reperfusion.

-

Collect blood samples at various time points post-reperfusion (e.g., 12, 24, and 48 hours) to measure serum levels of liver injury markers (ALT, AST, γ-GT).

-

At the end of the experiment, euthanize the animals and harvest the livers for histological analysis and measurement of oxidative stress markers (e.g., 4-HNE, TNF-α) and glutathione content.

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione to reverse aging? [pharmacist.com]

- 10. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis | Anticancer Research [ar.iiarjournals.org]

- 11. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation [frontiersin.org]

GGsTop: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGsTop, also known as Nahlsgen, is a potent, highly selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies, quantitative data, and visualizations of its mechanism of action are presented to support its application in research and drug development. This compound's ability to modulate cellular redox homeostasis through the inhibition of GGT makes it a valuable tool for studying the roles of glutathione metabolism in various physiological and pathological processes, including ischemia-reperfusion injury, inflammation, and cell migration.

Chemical Structure and Physicochemical Properties

This compound is a γ-phosphono diester analog of glutamate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | [2] |

| Synonyms | Nahlsgen, Compound 5a | [2] |

| CAS Number | 926281-37-0 | [2] |

| Molecular Formula | C13H18NO7P | [2] |

| Molecular Weight | 331.26 g/mol | [2] |

| SMILES | CO--INVALID-LINK--(OC1=CC(=CC=C1)CC(=O)O)CC--INVALID-LINK--C(=O)O | N/A |

| pKa | 9.71 | [2] |

| Solubility | Soluble in water and DMSO | N/A |

| Storage | Store at -20°C to -80°C | [2] |

Biological Properties and Quantitative Data

This compound is a mechanism-based inhibitor that forms a covalent bond with the catalytic Thr residue of GGT, leading to its irreversible inactivation.[1] It exhibits high selectivity for GGT and does not significantly inhibit other glutamine-metabolizing enzymes.[3]

Inhibitory Activity

| Parameter | Value | Species/Enzyme | Reference |

| Ki | 170 μM | Human GGT | [2] |

| kon | 51 ± 3 M⁻¹s⁻¹ | Human GGT | [2] |

| kon | 150 ± 10 M⁻¹s⁻¹ | E. coli GGT | [2] |

In Vivo Efficacy (Ischemia-Reperfusion Injury Model)

A study by Tamura et al. demonstrated the protective effects of this compound in a rat model of hepatic ischemia-reperfusion (IR) injury.[4][5]

| Parameter | Treatment Group | Result | Reference |

| Serum ALT, AST, γ-GT | IR-GGsTop (1 mg/kg) | Significantly lower levels compared to the IR group at 12, 24, and 48 h post-reperfusion. | [2][4][5] |

| Hepatic Necrosis | IR-GGsTop (1 mg/kg) | Reduced hepatic necrosis compared to the IR group. | [4][5] |

| Hepatic Glutathione (GSH) | IR-GGsTop (1 mg/kg) | Increased hepatic GSH content compared to the IR group. | [4][5] |

| 4-HNE and TNF-α Production | IR-GGsTop (1 mg/kg) | Reduced production in the liver compared to the IR group. | [2][4][5] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the irreversible inhibition of γ-glutamyl transpeptidase. GGT is a cell-surface enzyme that plays a crucial role in the extracellular catabolism of glutathione (GSH), a key intracellular antioxidant.[3] By inhibiting GGT, this compound prevents the degradation of extracellular GSH, thereby preserving the intracellular GSH pool and mitigating oxidative stress.[4][5]

This compound Experimental Workflow

The general workflow for evaluating the efficacy of this compound in an in vivo model of ischemia-reperfusion injury is depicted below.

Caption: Experimental workflow for in vivo studies of this compound.

Signaling Pathway of GGT Inhibition by this compound

Inhibition of GGT by this compound leads to a cascade of downstream effects that ultimately protect cells from oxidative damage and inflammation.

Caption: this compound's mechanism of action via GGT inhibition.

Downstream Effects on NF-κB and ROS Pathways

Recent studies have indicated that this compound can modulate the NF-κB and ROS signaling pathways.[6] The inhibition of GGT prevents the generation of pro-oxidant species that can activate NF-κB, a key regulator of inflammation.

Caption: this compound's impact on ROS and NF-κB signaling.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for key experiments involving this compound. For detailed, step-by-step instructions, it is imperative to consult the original research articles.

In Vivo Ischemia-Reperfusion Model

-

Animal Model: Male Wistar rats are commonly used.

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Ischemia Induction: The portal vein and hepatic artery are clamped to induce ischemia for a defined period (e.g., 90 minutes).[4][5]

-

This compound Administration: this compound (e.g., 1 mg/kg body weight) or saline (control) is administered intravenously prior to the induction of ischemia.[2][4][5]

-

Reperfusion: The clamp is removed to allow for reperfusion.

-

Sample Collection: Blood and liver tissue samples are collected at various time points post-reperfusion (e.g., 12, 24, 48 hours).[4][5]

-

Analysis: Serum levels of ALT, AST, and GGT are measured using standard biochemical assays. Liver tissues are processed for histopathological examination and measurement of glutathione content, lipid peroxidation products (e.g., malondialdehyde, 4-HNE), and inflammatory cytokines (e.g., TNF-α).[2][4][5]

γ-Glutamyl Transpeptidase (GGT) Activity Assay

-

Principle: GGT activity is determined by a coupled enzyme assay where GGT transfers the γ-glutamyl group from a substrate (e.g., L-γ-glutamyl-p-nitroanilide) to an acceptor, liberating a chromogenic product (e.g., p-nitroanilide) that can be measured spectrophotometrically.

-

Reagents: GGT assay buffer, GGT substrate solution, and a standard (e.g., p-nitroanilide).

-

Procedure:

-

Prepare samples (e.g., serum, tissue homogenates) and a standard curve.

-

Add the GGT substrate solution to the samples and standards.

-

Incubate at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 418 nm) at multiple time points.

-

Calculate GGT activity based on the rate of change in absorbance and the standard curve.

-

Glutathione (GSH) Assay

-

Principle: The concentration of GSH is determined using an enzymatic recycling method. GSH reacts with a chromogen (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to produce a colored product. Glutathione reductase is used to recycle the oxidized glutathione (GSSG) back to GSH, amplifying the signal.

-

Reagents: Assay buffer, DTNB, glutathione reductase, NADPH, and GSH standard.

-

Procedure:

-

Prepare samples (e.g., tissue homogenates) and a GSH standard curve. Deproteinize samples as necessary.

-

Add the reaction mixture containing DTNB, glutathione reductase, and NADPH to the samples and standards.

-

Incubate at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 412 nm).

-

Calculate the GSH concentration from the standard curve.

-

Conclusion

This compound is a well-characterized and highly effective inhibitor of γ-glutamyl transpeptidase. Its specificity and low toxicity make it an invaluable research tool for elucidating the role of GGT and glutathione metabolism in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies. Further investigation into the full range of signaling pathways modulated by this compound will continue to expand its potential therapeutic applications.

References

- 1. Design, synthesis, and evaluation of gamma-phosphono diester analogues of glutamate as highly potent inhibitors and active site probes of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GGsTop in a Rat Model of Ischemia-Reperfusion Injury

Audience: Researchers, scientists, and drug development professionals.

Introduction

GGsTop, with the chemical name 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that plays a crucial role in the metabolism of extracellular glutathione (GSH). In the context of ischemia-reperfusion (I/R) injury, the activity of GGT is markedly increased, leading to the degradation of GSH and the production of reactive oxygen species (ROS), which in turn causes significant oxidative stress and tissue damage. This compound has been shown to be a potent protective agent in various rat models of I/R injury, including renal, hepatic, and cardiac injury, by mitigating these effects. These application notes provide detailed protocols for the use of this compound in a rat model of I/R injury, along with data presentation and visualization of the underlying mechanisms and experimental workflows.

Mechanism of Action

During ischemia and reperfusion, there is an increased activity of GGT, which degrades extracellular glutathione. This degradation process generates cysteinyl-glycine, a highly reactive thiol compound that can contribute to the production of ROS and subsequent oxidative stress. This compound selectively and irreversibly inhibits GGT, preventing the breakdown of glutathione. This action preserves the levels of glutathione, a key antioxidant, and reduces the production of ROS, thereby protecting tissues from oxidative damage, inflammation, and cell death associated with I/R injury.

Caption: Mechanism of this compound in I/R Injury.

Experimental Protocols

The following are detailed protocols for inducing I/R injury in rats and the application of this compound for therapeutic intervention.

Renal Ischemia-Reperfusion Injury Model

This protocol is adapted from studies on uninephrectomized rats to induce acute kidney injury (AKI).

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats.

-

Preparation: Perform a contralateral nephrectomy two weeks prior to the I/R procedure to create a solitary functioning kidney model.

2. Ischemia-Reperfusion Procedure:

-

Anesthetize the rat (e.g., with sodium pentobarbital).

-

Make a midline abdominal incision to expose the left kidney.

-

Occlude the left renal artery and vein with a non-traumatic vascular clamp for 45 minutes to induce ischemia.

-

After 45 minutes, remove the clamp to initiate reperfusion.

-

Close the abdominal incision in layers.

3. This compound Administration:

-

Dosage: 1 and 10 mg/kg body weight.

-

Route: Intravenous (i.v.) injection.

-

Timing: Administer 5 minutes before the onset of ischemia.

-

Vehicle Control: Administer an equivalent volume of saline to the control group.

4. Post-Operative Care and Sample Collection:

-

Provide post-operative analgesia and monitor the animals.

-

Collect blood samples at various time points (e.g., 24 and 48 hours) after reperfusion for serum analysis.

-

Euthanize the animals at the end of the study period (e.g., 48 hours) and harvest the kidneys for histopathological and biochemical analysis.

Caption: Renal I/R Experimental Workflow.

Hepatic Ischemia-Reperfusion Injury Model

This protocol is for inducing segmental (70%) hepatic ischemia.

1. Animal Model:

-

Species: Male Wistar rats.

2. Ischemia-Reperfusion Procedure:

-

Anesthetize the rat.

-

Perform a midline laparotomy.

-

Induce ischemia by clamping the portal vein and hepatic artery supplying the left lateral and median lobes of the liver for 90 minutes.

-

After 90 minutes, remove the clamp to allow reperfusion.

-

Close the abdomen.

3. This compound Administration:

-

Dosage: 1 mg/kg body weight.

-

Route: Injection into the liver via the inferior vena cava.

-

Timing: Administer immediately before clamping the vessels.

-

Vehicle Control: Administer saline to the control group.

4. Post-Operative Care and Sample Collection:

-

Provide post-operative care.

-

Collect blood samples before ischemia, before reperfusion, and at 12, 24, and 48 hours post-reperfusion.

-

Euthanize the animals at 48 hours post-reperfusion and harvest the liver for analysis.

Caption: Hepatic I/R Experimental Workflow.

Data Presentation

The following tables summarize the quantitative data from studies using this compound in rat I/R models.

Table 1: Effects of this compound on Renal I/R Injury Markers

| Parameter | Control (I/R + Vehicle) | This compound (1 mg/kg) | This compound (10 mg/kg) |

| Serum Creatinine (mg/dL) | Markedly Increased | Significantly Decreased | Dose-dependently Decreased |

| Blood Urea Nitrogen (BUN) (mg/dL) | Markedly Increased | Significantly Decreased | Dose-dependently Decreased |

| Renal GGT Activity | Markedly Increased | Significantly Suppressed | Markedly Suppressed |

| Renal Superoxide Production | Significantly Increased | Abolished | Abolished |

| Renal Malondialdehyde (MDA) Level | Significantly Increased | Abolished | Abolished |

| Renal Glutathione (GSH) Content | Decreased | Markedly Elevated | Markedly Elevated |

| Data compiled from Yamamoto et al. (2011) |

Table 2: Effects of this compound on Hepatic I/R Injury Markers

| Parameter | Control (I/R + Saline) | This compound (1 mg/kg) |

| Serum ALT (IU/L) at 12h | ~2719 | ~776 (Significantly Lower) |

| Serum AST (IU/L) at 12h | Significantly Increased | Significantly Lower |

| Serum γ-GT (IU/L) post-reperfusion | Significantly Increased | Maintained at baseline |

| Hepatic GSH Content | Significantly Reduced | Increased |

| Hepatic MDA Level | Significantly Increased | Prevented Increase |

| Hepatic 4-HNE | Increased | Prevented Increase |

| Hepatic TNF-α | Increased | Prevented Increase |

| Hepatic Necrosis | Massive | Few Necroses |

| Data compiled from Eba et al. (2014) |

Table 3: Effects of this compound on Cardiac I/R Injury Markers (Isolated Heart)

| Parameter | Control (I/R) | This compound |

| Left Ventricular Developed Pressure | Reduced | Significantly Attenuated Reduction |

| LV End-Diastolic Pressure | Increased | Significantly Attenuated Increase |

| Norepinephrine Release | Excessive | Suppressed |

| Myocardial Superoxide | Significantly Increased | Significantly Low |

| Myocardial MDA | Significantly Increased | Significantly Low |

| Data compiled from a study on isolated rat hearts |

Conclusion

This compound is a valuable pharmacological tool for studying the role of GGT in ischemia-reperfusion injury. The provided protocols offer a foundation for investigating the therapeutic potential of GGT inhibition in preclinical rat models of renal, hepatic, and cardiac I/R injury. The consistent findings of reduced oxidative stress, preserved glutathione levels, and improved organ function underscore the protective effects of this compound. Researchers can adapt these methodologies to further explore the molecular pathways involved and to evaluate the efficacy of this compound in other models of oxidative stress-related tissue injury.

Protocol for In Vivo Administration of GGsTop in Renal Injury Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GGsTop, or 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT).[1][2] GGT is an enzyme implicated in the pathogenesis of ischemia/reperfusion (I/R) injury in various organs, including the kidney.[1][3] By inhibiting GGT, this compound prevents the degradation of glutathione (GSH), a critical antioxidant, thereby mitigating oxidative stress and cellular damage.[1][2] This protocol details the in vivo administration of this compound for the study of its protective effects in a rat model of renal ischemia/reperfusion injury.

Data Presentation

Table 1: Summary of this compound Administration and Effects in a Rat Model of Renal I/R Injury

| Parameter | Vehicle Control (I/R) | This compound (1 mg/kg) + I/R | This compound (10 mg/kg) + I/R | Reference |

| Animal Model | Uninephrectomized Sprague-Dawley rats | Uninephrectomized Sprague-Dawley rats | Uninephrectomized Sprague-Dawley rats | [1] |

| Injury Model | 45 min left renal artery and vein occlusion | 45 min left renal artery and vein occlusion | 45 min left renal artery and vein occlusion | [1] |

| This compound Administration | Saline (i.v.) 5 min before ischemia | 1 mg/kg (i.v.) 5 min before ischemia | 10 mg/kg (i.v.) 5 min before ischemia | [1] |

| Renal Function (1 day post-I/R) | Markedly decreased | Attenuated decrease (dose-dependent) | Significantly attenuated decrease (dose-dependent) | [1][2] |

| Renal Histopathology | Severe renal damage | Significantly suppressed damage | Significantly suppressed damage | [1][2] |

| Renal GGT Activity (post-I/R) | Markedly increased | Suppressed increase | Markedly suppressed increase | [2] |

| Renal Superoxide Production (6h post-I/R) | Significantly increased | Abolished increase | Abolished increase | [1][2] |

| Renal Malondialdehyde (MDA) Level (6h post-I/R) | Significantly increased | Abolished increase | Abolished increase | [1][2] |

| Renal Glutathione (GSH) Content (post-ischemia) | Decreased | Markedly elevated | Markedly elevated | [1][2] |

Experimental Protocols

1. Animal Model of Renal Ischemia/Reperfusion (I/R) Injury

This protocol is based on the model described by Yamamoto et al.[1]

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Perform a contralateral nephrectomy two weeks prior to the ischemia/reperfusion procedure to create a uninephrectomized model.[1]

-

Anesthetize the rats.

-

Induce ischemic acute kidney injury (AKI) by occluding the left renal artery and vein for 45 minutes using a vascular clamp.[1][2]

-

After 45 minutes, remove the clamp to allow reperfusion.

-

Suture the incision and allow the animals to recover.

-

2. This compound Administration Protocol

-

Materials:

-

This compound

-

Sterile saline solution

-

-

Procedure:

-

Prepare solutions of this compound in sterile saline at concentrations of 1 mg/mL and 10 mg/mL.

-

Five minutes before inducing ischemia (clamping the renal artery and vein), administer this compound intravenously (i.v.) at a dose of 1 mg/kg or 10 mg/kg.[1][2]

-

Administer an equivalent volume of sterile saline to the vehicle control group.

-

3. Assessment of Renal Injury

-

Renal Function:

-

Collect blood samples at 24 hours post-reperfusion to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

-

Histopathology:

-

At the end of the experiment, euthanize the animals and perfuse the kidneys with saline, followed by a fixative (e.g., 10% neutral buffered formalin).

-

Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tubular necrosis, cast formation, and other signs of renal damage.

-

-

Biochemical Assays:

-

Harvest kidney tissue at specified time points (e.g., immediately after reperfusion for GGT activity, 6 hours post-reperfusion for oxidative stress markers).

-

Homogenize the tissue and perform assays to measure:

-

GGT activity

-

Superoxide production

-

Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

-

Glutathione (GSH) content.

-

-

Mandatory Visualization

Caption: Experimental workflow for this compound administration in a renal I/R injury model.

Caption: Proposed signaling pathway of this compound-mediated renal protection.

References

Application Notes and Protocols: GGsTop for the Treatment of 5-Fluorouracil-Induced Oral Mucositis in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral mucositis is a common and debilitating side effect of cancer chemotherapy, such as treatment with 5-fluorouracil (5-FU). It is characterized by inflammation, ulceration, and pain in the oral mucosa, which can severely impact a patient's quality of life and may necessitate the cessation of cancer treatment.[1][2][3] GGsTop, a selective inhibitor of gamma-glutamyl transpeptidase (GGT), has emerged as a promising therapeutic agent for oral mucositis.[1][2][4] By inhibiting GGT, this compound is thought to suppress the production of reactive oxygen species (ROS) and promote the synthesis of collagen, thereby accelerating the healing of damaged oral mucosa.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in a murine model of 5-FU-induced oral mucositis.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme gamma-glutamyl transpeptidase (GGT). GGT plays a role in glutathione metabolism and can contribute to oxidative stress.[2][5] Inhibition of GGT by this compound leads to a reduction in oxidative stress and an increase in collagen production, which is crucial for mucosal repair.[2][3][5][6] Studies have shown that this compound treatment promotes collagen production in the oral mucosa and alleviates oxidative stress, contributing to the rapid and safe treatment of oral mucositis.[1][5][6]

References

- 1. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]